Welcome to the BenchChem Online Store!
molecular formula C8H8N2 B1312937 6-Methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 824-51-1

6-Methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1312937
M. Wt: 132.16 g/mol
InChI Key: YQDMUZFABFBKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09156827B2

Procedure details

The synthesis was performed with reference to the known literature (US 2006/0148801). A solution of 6-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (0.17 g, 0.60 mmol) in ethanol (5.0 mL) was added with 5 N aqueous sodium hydroxide (1.0 mL), and the mixture was refluxed for 8 hours by heating. The solvent was evaporated under reduced pressure, the residue was extracted with chloroform, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and then the residue was subjected to silica gel column chromatography (eluted with hexane/ethyl acetate (80:20→60:40)) to obtain 6-methyl-1H-pyrrolo[2,3-b]pyridine (0.071 g, 90%).
Name
6-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]2[N:8](S(C3C=CC(C)=CC=3)(=O)=O)[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
6-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0.17 g
Type
reactant
Smiles
CC1=CC=C2C(=N1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the residue was subjected to silica gel column chromatography (eluted with hexane/ethyl acetate (80:20→60:40))

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=N1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.071 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.